Cas no 65595-02-0 (3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid)

3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key structural features include a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid side chain, offering versatility in peptide and heterocycle synthesis. The Boc group ensures selective deprotection under mild acidic conditions, while the (S)-configuration provides stereochemical control in asymmetric reactions. This compound is particularly valuable in the preparation of bioactive molecules, including protease inhibitors and other pharmacologically active agents. Its high purity and stability make it a reliable building block for complex synthetic routes.
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid structure
65595-02-0 structure
Product name:3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
CAS No:65595-02-0
MF:C12H21NO4
MW:243.29944396019
MDL:MFCD11226805
CID:4111192
PubChem ID:10824137

3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, (2S)-
    • 3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
    • 3-[(2S)-1-(tert-butoxycarbonyl)pyrrolidinyl]propanoicacid
    • (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoic acid
    • PS-18042
    • 853-300-6
    • (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)propanoicacid
    • 65595-02-0
    • EN300-119147
    • E80010
    • DTXSID001167960
    • (2S)-1-((1,1-Dimethylethoxy)carbonyl)-2-pyrrolidinepropanoic acid
    • CS-0224373
    • 3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic Acid
    • AKOS026730023
    • (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidinepropanoic acid
    • 3-((2S)-1-((tert-butoxy)carbonyl)pyrrolidin-2-yl)propanoic acid
    • SCHEMBL22570262
    • MDL: MFCD11226805
    • Inchi: Not available
    • InChI Key: Not available

Computed Properties

  • Exact Mass: 243.14705815Da
  • Monoisotopic Mass: 243.14705815Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • Vapor Pressure: Not available

3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-119147-0.05g
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
65595-02-0 95%
0.05g
$150.0 2023-06-08
Enamine
EN300-119147-5.0g
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
65595-02-0 95%
5g
$1863.0 2023-06-08
TRC
B648755-10mg
3-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]propanoic Acid
65595-02-0
10mg
$ 95.00 2022-06-07
AstaTech
E80010-1/G
3-[(2S)-1-[(TERT-BUTOXY)CARBONYL]PYRROLIDIN-2-YL]PROPANOIC ACID
65595-02-0 95%
1g
$530 2023-09-19
eNovation Chemicals LLC
Y1209749-5G
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
65595-02-0 97%
5g
$1565 2024-07-21
AstaTech
E80010-10/G
3-[(2S)-1-[(TERT-BUTOXY)CARBONYL]PYRROLIDIN-2-YL]PROPANOIC ACID
65595-02-0 95%
10g
$2357 2023-09-19
eNovation Chemicals LLC
Y1209749-10G
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
65595-02-0 97%
10g
$2320 2024-07-21
1PlusChem
1P01A3C0-500mg
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
65595-02-0 95%
500mg
$677.00 2025-03-04
eNovation Chemicals LLC
Y1209749-500mg
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
65595-02-0 97%
500mg
$345 2024-07-21
eNovation Chemicals LLC
Y1209749-100mg
3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
65595-02-0 97%
100mg
$165 2024-07-21

Additional information on 3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid

3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic Acid: A Comprehensive Overview

The compound with CAS No. 65595-02-0, known as 3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a propanoic acid moiety. The (2S) configuration of the pyrrolidine ring adds stereochemical complexity, making this compound particularly interesting for asymmetric synthesis and enantioselective reactions.

Recent studies have highlighted the importance of tert-butoxycarbonyl (Boc) groups in protecting amino groups during peptide synthesis and other organic transformations. The Boc group is widely used due to its stability under basic conditions and ease of removal under acidic conditions, such as those involving trifluoroacetic acid (TFA). This makes 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid a valuable intermediate in the synthesis of complex molecules, including peptides, proteins, and other bioactive compounds.

The propanoic acid moiety in this compound serves as a versatile functional group, enabling further derivatization to create a wide range of derivatives. For instance, esterification or amidation of the carboxylic acid group can lead to the formation of esters or amides, which are commonly found in pharmaceutical agents. The combination of the pyrrolidine ring and the propanoic acid group makes this compound a potential building block for constructing bioactive molecules with diverse pharmacological properties.

Recent advancements in asymmetric catalysis have further enhanced the utility of 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid. Researchers have employed this compound as a chiral auxiliary in the synthesis of enantiomerically enriched compounds, leveraging its stereochemical integrity to achieve high enantioselectivity in various reactions. This approach has been particularly beneficial in the development of novel drug candidates, where stereochemistry plays a critical role in determining biological activity.

In addition to its role in organic synthesis, this compound has also been explored for its potential applications in materials science. The pyrrolidine ring and Boc group can be incorporated into polymer structures to impart specific functional properties, such as improved biocompatibility or drug delivery capabilities. Recent studies have demonstrated the feasibility of using this compound as a monomer in polymerization reactions, opening new avenues for its application in advanced materials.

The synthesis of 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid typically involves multi-step processes that combine principles from stereochemistry and protecting group chemistry. A common route begins with the preparation of the pyrrolidine ring using methods such as cyclization of amino alcohols or alkylation of diamines. The introduction of the Boc group is then achieved through standard carbamate formation techniques, followed by selective oxidation or reduction steps to install the propanoic acid moiety.

Despite its widespread use in research settings, there remains a need for further optimization of synthetic routes to enhance efficiency and scalability. Recent efforts have focused on developing catalytic methods that minimize waste and reduce reaction times, aligning with the principles of green chemistry. These advancements are expected to make 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid more accessible for large-scale applications in industries such as pharmaceuticals and agrochemicals.

In conclusion, 3-[(2S)-1-Boc-pyrrolidin-2-yl]propanoic acid is a versatile and valuable compound with significant potential across multiple fields. Its unique structure, combined with recent advances in synthetic methodology and asymmetric catalysis, positions it as an essential tool for researchers aiming to develop novel bioactive molecules and advanced materials.

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Amadis Chemical Company Limited
(CAS:65595-02-0)3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid
A1207860
Purity:99%
Quantity:1g
Price ($):1128.0